molecular formula C22H17NO B2558291 2-phenyl-3-(4-toluidino)-1H-inden-1-one CAS No. 1047724-32-2

2-phenyl-3-(4-toluidino)-1H-inden-1-one

Cat. No.: B2558291
CAS No.: 1047724-32-2
M. Wt: 311.384
InChI Key: ZOHRJWZZEQOYQG-UHFFFAOYSA-N
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Description

2-phenyl-3-(4-toluidino)-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a phenyl group, a toluidino group, and an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-(4-toluidino)-1H-inden-1-one typically involves the reaction of 2-phenyl-1H-inden-1-one with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-(4-toluidino)-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-phenyl-3-(4-toluidino)-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-3-(4-toluidino)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-phenyl-3-(4-toluidino)-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indenone core and the presence of both phenyl and toluidino groups make it a versatile compound for various applications .

Properties

IUPAC Name

3-(4-methylanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO/c1-15-11-13-17(14-12-15)23-21-18-9-5-6-10-19(18)22(24)20(21)16-7-3-2-4-8-16/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHRJWZZEQOYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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